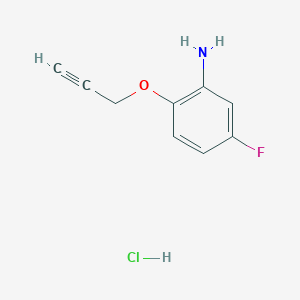

5-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride

Description

5-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride is a fluorinated aniline derivative featuring a propargyloxy (-O-CH₂-C≡CH) substituent at the 2-position and a fluorine atom at the 5-position of the aromatic ring. The hydrochloride salt enhances its stability and solubility, making it suitable for synthetic applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

5-fluoro-2-prop-2-ynoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO.ClH/c1-2-5-12-9-4-3-7(10)6-8(9)11;/h1,3-4,6H,5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AICGNOUFGAHATB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354952-23-0 | |

| Record name | Benzenamine, 5-fluoro-2-(2-propyn-1-yloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354952-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Preparation Methods of 5-Fluoro-2-(prop-2-yn-1-yloxy)aniline Hydrochloride

General Synthetic Strategy

The synthesis generally involves two main steps:

- Propargylation of a fluorinated aromatic amine or nitroaromatic precursor to introduce the prop-2-yn-1-yloxy group.

- Reduction of the nitro group (if present) to an amine , followed by conversion to the hydrochloride salt to improve compound stability and handling.

Detailed Synthetic Routes and Conditions

Propargylation via Nucleophilic Substitution

The key reaction is the nucleophilic substitution of a hydroxyl or amino group on the aromatic ring with propargyl bromide under basic conditions.

Typical reagents and conditions:

- Base: Potassium carbonate (K₂CO₃) is preferred for its mildness and effectiveness.

- Solvent: Polar aprotic solvents such as acetone or dimethylformamide (DMF) provide the best environment for SN2 reactions.

- Temperature: Reflux conditions (~80°C) or room temperature stirring depending on the method.

- Reaction time: From several hours up to 48 hours under nitrogen atmosphere to prevent oxidation.

-

- 5-Fluoro-2-nitroaniline (or 5-fluoro-2-aminophenol) is reacted with propargyl bromide (1.2–2.7 equivalents) in the presence of K₂CO₃ (2–4 equivalents) in acetone or DMF.

- The reaction mixture is refluxed or stirred overnight.

- Reaction progress is monitored by thin-layer chromatography (TLC).

- Post-reaction, the mixture is cooled, solvent removed under reduced pressure, and the residue extracted with dichloromethane or methylene chloride.

- The organic layer is dried over anhydrous magnesium sulfate and concentrated.

- Purification is achieved by flash chromatography using a hexane/ethyl acetate mixture as eluent.

Reduction and Salt Formation

- If starting from a nitro precursor, reduction to the amine is performed using standard reducing agents such as hydrogenation over Pd/C or chemical reduction (e.g., SnCl₂/HCl).

- The free base amine is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., methanol or ether).

- Recrystallization from methanol yields the pure hydrochloride salt.

Alternative Methods and Bases

- Lithium hydride (LiH) in tetrahydrofuran (THF): Used for deprotonation of phenol/aniline before propargylation but considered harsher and may deactivate the aromatic ring.

- Sodium hydroxide (NaOH): Also harsher and less favorable compared to K₂CO₃.

- Solvent variations: THF and dry DMF have been used, with DMF favored for moisture-sensitive reactions.

Comparative Analysis of Preparation Methods

| Method | Base | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| A | K₂CO₃ | Acetone | Reflux (~80°C) | Until completion (TLC monitored) | 53–85 | Mild conditions, best yield and purity |

| B | LiH | THF | Room temperature | Overnight | Moderate | Harsh base, may affect aromatic ring |

| C | K₂CO₃ | Acetone | Reflux + N₂ atm | 16 hours | High | Nitrogen atmosphere prevents oxidation |

| D | K₂CO₃ | Dry DMF | 80°C, reflux | 48 hours | Good | Suitable for aniline derivatives |

Research Findings and Optimization Notes

- Base Selection: Potassium carbonate is the optimal base for propargylation due to its mildness and ability to generate stable phenoxide or anilide ions, facilitating nucleophilic attack on propargyl bromide.

- Solvent Effects: Aprotic polar solvents like acetone and DMF favor SN2 reactions by stabilizing ions without donating protons, enhancing reaction rates and yields.

- Electron Effects: Electron-withdrawing groups (such as fluorine) stabilize the phenoxide ion, improving reaction efficiency. Electron-donating groups may reduce yield.

- Reaction Monitoring: TLC and HPLC are critical for monitoring reaction progress and optimizing reaction time.

- Purification: Flash chromatography with hexane/ethyl acetate mixtures effectively isolates the target compound.

- Product Stability: Formation of the hydrochloride salt improves stability and solubility, facilitating handling and storage.

Data Table: Representative Reaction Conditions and Yields

| Compound | Starting Material | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|---|

| 5-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride | 5-Fluoro-2-nitroaniline | K₂CO₃ | DMF | 80 | 24–48 | 70–85 | Flash chromatography |

| 4-Aminophenol propargyl ether | 4-Aminophenol | K₂CO₃ | DMF | 80 | 48 | ~79 | Recrystallization |

| (Prop-2-ynyloxy)benzene derivatives | Phenol derivatives | K₂CO₃ | Acetone | 80 | 16 | 53–85 | Flash chromatography |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, hydrogen gas with a catalyst.

Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed:

Oxidation: Formation of corresponding quinones or other oxidized derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Organic Synthesis

5-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride serves as an intermediate in synthesizing various organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for targeted modifications that can lead to new compounds with specific properties.

Biological Studies

In biological research, this compound is utilized to study enzyme interactions and as a biochemical probe for investigating metabolic pathways. Its ability to modulate enzyme activity provides insights into drug mechanisms and potential therapeutic applications.

Pharmacological Research

The compound has shown potential in pharmacology, particularly in developing drugs targeting specific receptors or enzymes. Its structural features allow it to engage with molecular targets effectively, leading to inhibition or activation of various biochemical pathways.

Industrial Applications

In industry, 5-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride is used in producing specialty chemicals and materials with unique properties. Its versatility makes it valuable for developing new products across different sectors.

Case Studies

Recent studies have highlighted the effectiveness of 5-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride in various applications:

Case Study 1: Enzyme Interaction

A study showcased the compound's ability to inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic uses for metabolic disorders.

Case Study 2: Drug Development

Research involving this compound demonstrated its role as a lead compound in developing new pharmaceuticals targeting cancer cells by modulating signaling pathways.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Fluorinated anilines exhibit distinct properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Comparison of Structural Analogs

†Calculated based on structure.

- Electronic Effects: The propargyloxy group in the target compound introduces moderate electron-withdrawing character, similar to trifluoroethoxy (-O-CF₂CF₃) but less pronounced than trifluoromethyl (-CF₃) groups. This affects reactivity in electrophilic substitution reactions .

- Solubility : Hydrochloride salts generally improve aqueous solubility compared to free bases. For example, 5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline HCl is utilized in polar reaction media due to its salt form .

Positional Isomerism and Spectroscopic Behavior

A study on fluoroaniline isomers (5-nitro-2-fluoroaniline vs. 2-nitro-5-fluoroaniline) demonstrated that substituent position significantly impacts spectroscopic signatures and molecular interactions. For instance:

- NMR Shifts : Fluorine at the 5-position (meta to nitro) induces distinct deshielding effects compared to ortho-substituted analogs .

- Molecular Docking : Ortho-substituted fluoroanilines exhibit stronger binding to enzyme active sites due to steric and electronic complementarity . These findings suggest that the 5-fluoro-2-propargyloxy substitution in the target compound may optimize interactions in drug-receptor systems.

Biological Activity

5-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride is a synthetic compound with the molecular formula and a molecular weight of approximately 201.63 g/mol. Its structure features a fluorine atom at the 5-position of the aniline ring and a prop-2-yn-1-yloxy group at the 2-position, enhancing its solubility in water due to the hydrochloride form. This compound has garnered attention for its potential biological activities, particularly in enzyme interactions and as a biochemical probe.

Research indicates that 5-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride can modulate various biochemical pathways through its interactions with specific enzymes and receptors. The compound's structural characteristics allow it to engage with molecular targets effectively, leading to potential inhibition or activation of these targets. This is significant in drug development, particularly for therapeutic applications in cancer treatment and enzyme modulation.

Enzyme Interactions

The compound has been studied for its ability to influence enzyme kinetics, which is crucial for understanding metabolic processes. For example, studies have shown that similar compounds can inhibit key enzymes involved in cancer cell proliferation, suggesting that 5-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride may possess similar properties.

Anticancer Potential

In comparative studies, derivatives of benzyl compounds have demonstrated significant antiproliferative activity against various cancer cell lines. Notably, compounds structurally related to 5-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride have been shown to exhibit cytotoxic effects comparable to established chemotherapeutics like 5-fluorouracil (5-FU). Research indicates that these compounds can induce apoptotic cell death in colorectal cancer cells, highlighting their potential as anticancer agents .

Antimicrobial Activity

The biological evaluation of related compounds has revealed promising antimicrobial properties. For instance, derivatives containing the prop-2-yn-1-yloxy group have shown inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The percentage inhibition observed in some studies reached up to 86% at specific concentrations . This suggests that 5-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride may also possess antimicrobial activity worth exploring further.

Comparative Analysis

The following table summarizes the key differences between 5-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride and structurally similar compounds:

| Compound Name | Molecular Formula | Key Biological Activities |

|---|---|---|

| 5-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride | C9H9ClFNO | Enzyme modulation, potential anticancer |

| 4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride | C9H9ClFNO | Antimicrobial activity |

| 5-Fluoroaniline | C6H6FNH2 | Limited biological activity |

| 4-Fluoroaniline | C6H6FNH2 | Similar fluorination but less reactive |

Case Study 1: Anticancer Activity

A study involving glucopyranosyl-conjugated benzyl derivatives demonstrated that certain structural modifications enhance selectivity towards cancer cells while minimizing toxicity to normal cells. The findings suggest that similar modifications in 5-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride could lead to improved therapeutic profiles .

Case Study 2: Antimicrobial Efficacy

In another investigation, compounds with the propynyl ether functionality exhibited significant antibacterial effects against Bacillus subtilis and other pathogens. The percentage inhibition was notably high, indicating that derivatives of 5-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride might also be effective against bacterial infections .

Q & A

Q. What are the optimal synthetic routes for 5-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling a fluorinated aniline derivative with a propargyl ether group. Key variables include solvent choice (e.g., dry dioxane for moisture-sensitive reactions ), stoichiometry of reagents (e.g., 2 equivalents of polyfluorocarboxylic anhydride ), and reaction time (overnight stirring at room temperature ). Post-synthesis, purification via vacuum drying and trituration with water removes unreacted starting materials. Yield optimization can be monitored using TLC/HPLC, with purity assessed via UV/Vis spectroscopy (λmax ~235–288 nm for aromatic systems ).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- UV/Vis Spectroscopy : Aromatic π→π* transitions are observed at λmax ~208–288 nm, depending on substituents .

- NMR : Focus on the downfield shift of protons adjacent to electronegative groups (e.g., fluorine and oxygen). For example, the propargyl ether’s terminal alkyne proton (~2.5 ppm in H NMR) and fluorine’s coupling effects in F NMR.

- X-ray Crystallography : For definitive structural confirmation, as demonstrated in related chloro-propargyloxy compounds .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies by storing samples at temperatures ranging from -20°C (recommended for long-term stability ) to 25°C. Monitor purity changes over weeks/months using HPLC and UV/Vis spectroscopy. For example, batch-specific certificates of analysis (CoA) track stability ≥5 years at -20°C .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, propargyl chain length) influence physicochemical properties?

- Methodological Answer : Comparative studies of fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline vs. 2-nitro-5-fluoroaniline ) reveal that fluorine position affects electronic properties (e.g., dipole moments) and intermolecular interactions (e.g., hydrogen bonding). Computational methods like DFT can model substituent effects on reactivity, while X-ray crystallography identifies packing differences .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Methodological Answer : Cross-validate using orthogonal techniques. For instance, if NMR suggests unexpected proton environments, confirm via high-resolution mass spectrometry (HRMS) or X-ray diffraction . Computational docking studies (as in ) can also explain anomalies, such as steric hindrance altering expected spectral peaks.

Q. How can computational modeling predict the reactivity of this compound in biological or environmental systems?

- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) can simulate interactions with biological targets (e.g., enzymes), while density functional theory (DFT) calculates frontier molecular orbitals to predict redox behavior. For environmental fate, model adsorption on indoor surfaces (e.g., silica or paint) using microspectroscopic imaging, as described in interfacial chemistry studies .

Q. What experimental designs are recommended for studying propargyl ether reactivity under catalytic conditions?

- Methodological Answer : Use Pd/C or Cu(I)-based catalysts to explore alkyne-azide cycloaddition (click chemistry). Monitor reaction progress via in-situ IR spectroscopy for alkyne consumption. For oxygen-sensitive steps, employ Schlenk techniques under inert gas .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.